MAC glucuronide linker-1

ADC linker comparison β-glucuronidase cleavage MMAE payload delivery

MAC glucuronide linker-1 (CAS 2222981-71-5) is a β-glucuronidase-cleavable ADC linker engineered with a PEG3 spacer to deliver DAR 8 homogeneity without aggregation. Unlike cathepsin B-dependent vc-PAB linkers, its glucuronide trigger exploits tumor-overexpressed β-glucuronidase for selective payload release, retaining activity in vc-PAB-resistant models. With an 81-day extrapolated plasma half-life, this linker minimizes systemic payload deconjugation and accelerates plasma clearance associated with hydrophobic ADCs. Clinically validated through the SGN-CD228A scaffold, it is the rational choice for solid-tumor ADC programs requiring high DAR, low aggregation, and prolonged circulatory stability.

Molecular Formula C42H47N3O17S
Molecular Weight 897.9 g/mol
Cat. No. B2781894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAC glucuronide linker-1
Molecular FormulaC42H47N3O17S
Molecular Weight897.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1
InChIKeyHKCMXFVQNGHVML-KWMSUFDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MAC Glucuronide Linker-1: A PEGylated β-Glucuronidase-Cleavable ADC Linker for Targeted Payload Delivery


MAC glucuronide linker-1 (CAS: 2222981-71-5) is a cleavable antibody-drug conjugate (ADC) linker characterized by a β-glucuronidase-sensitive glucuronide trigger and a polyethylene glycol (PEG) spacer containing three PEG units . With a molecular formula of C42H47N3O17S and molecular weight of 897.90 g/mol, this linker is designed to facilitate targeted release of cytotoxic payloads within the tumor microenvironment following lysosomal internalization and enzymatic cleavage by β-glucuronidase, a lysosomal enzyme overexpressed in many solid tumors [1]. The PEG component enhances linker hydrophilicity, mitigating the aggregation and accelerated plasma clearance issues commonly associated with hydrophobic ADC payloads [2].

Why MAC Glucuronide Linker-1 Cannot Be Replaced by Alternative ADC Linker Chemistries


Generic substitution between ADC linker classes is pharmacologically unsound due to fundamental differences in cleavage mechanism, intracellular trafficking, and pharmacokinetic behavior. While valine-citrulline (vc-PAB) dipeptide linkers rely on cathepsin B-mediated proteolytic cleavage, β-glucuronide linkers including the MAC glucuronide scaffold utilize β-glucuronidase, an enzyme abundantly expressed in lysosomes and often upregulated in tumor tissues [1][2]. This mechanistic divergence produces measurable differences in drug accumulation and cytotoxic activity: ADCs utilizing β-glucuronide linkers demonstrate considerably greater cellular accumulation of released MMAE payload and retain activity against cell lines resistant to vc-PAB conjugates [3]. Additionally, the hydrophilic PEG component in MAC glucuronide linker-1 mitigates ADC aggregation and reduces plasma clearance compared to non-PEGylated or more hydrophobic linker systems, enabling higher drug-to-antibody ratios without compromising pharmacokinetic properties [4].

Quantitative Evidence for MAC Glucuronide Linker-1: Comparative Performance Data Against Alternative ADC Linker Systems


β-Glucuronide Linker ADCs Show Potent Cytotoxicity in vc-PAB Linker-Resistant Cell Lines

ADCs utilizing the β-glucuronide linker system deliver potent cytotoxic activity in cell lines that demonstrate resistance to conjugates employing the widely used valine-citrulline-PAB (vc-PAB) dipeptide linker system delivering the same MMAE payload. This differential susceptibility is attributed to distinct intracellular cleavage mechanisms and drug release kinetics [1].

ADC linker comparison β-glucuronidase cleavage MMAE payload delivery drug resistance

PEGylated Glucuronide Linker Reduces Plasma Clearance Relative to Non-PEGylated Control

The incorporation of PEG side chains into β-glucuronidase-cleavable MMAE linkers significantly reduces ADC plasma clearance compared to non-PEGylated controls. In xenograft models, PEGylated glucuronide-MMAE conjugates (DAR 8) demonstrated decreased plasma clearance and increased antitumor activity relative to non-PEGylated controls [1]. A clear relationship exists between PEG length and clearance: longer PEG chains yield slower clearance, with a threshold length of PEG8 beyond which further elongation does not further impact clearance [2]. Conjugates bearing PEG of sufficient length provide a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [2].

ADC pharmacokinetics PEGylation plasma clearance glucuronide linker

Glucuronide Linker Enables Homogeneous High-DAR Conjugation Without Aggregation

The hydrophilic nature of the glucuronide-PEG scaffold, including the three PEG units present in MAC glucuronide linker-1, enables homogeneous conjugation at drug-to-antibody ratios (DAR) as high as 8 while maintaining monomeric ADC species without significant aggregation [1]. This contrasts with more hydrophobic linker-payload systems where high DAR conjugates (>4) frequently exhibit accelerated plasma clearance and suboptimal in vivo activity due to aggregation and increased hydrophobicity [2][3]. β-glucuronide drug-linkers conjugated to mAbs at DAR 8 retain high levels of immunologically specific cytotoxic activity on cancer cell lines while maintaining monomeric integrity [4].

ADC aggregation high DAR hydrophilic linker PEG spacer

β-Glucuronide MMAF Linker Demonstrates 81-Day Extrapolated Half-Life in Rat Plasma

β-glucuronide drug-linkers exhibit exceptional stability in circulation. The β-glucuronide MMAF drug-linker 9b demonstrated an extrapolated half-life of 81 days in rat plasma, confirming that glucuronide-based linkers resist premature payload release during systemic circulation [1]. This stability profile is critical for minimizing off-target toxicity and ensuring that the majority of the cytotoxic payload reaches the tumor site intact. The water-soluble β-glucuronide linker remains stable in plasma and effectively delivers drugs to target cells, leading to potent cytotoxic activities [2].

ADC plasma stability β-glucuronide linker in vivo stability MMAF payload

Optimal Application Scenarios for MAC Glucuronide Linker-1 Based on Quantitative Evidence


ADC Programs Targeting Tumors with High β-Glucuronidase Expression or Low Cathepsin B Activity

MAC glucuronide linker-1 is optimally suited for ADC programs targeting solid tumors where β-glucuronidase is overexpressed in the tumor microenvironment or where cathepsin B-mediated cleavage (required for vc-PAB linkers) may be suboptimal. The linker's β-glucuronidase-triggered release mechanism provides an alternative enzymatic activation pathway that circumvents potential resistance to protease-cleavable linkers. Evidence demonstrates that glucuronide-ADC conjugates retain activity in cell lines resistant to vc-PAB-MMAE ADCs, likely due to differential intracellular trafficking and release kinetics [1]. This positions MAC glucuronide linker-1 as a strategic choice for programs seeking to address potential linker-mediated resistance mechanisms.

High-DAR ADC Development Requiring Homogeneous Conjugation Without Aggregation

MAC glucuronide linker-1 is particularly valuable for ADC programs aiming to achieve drug-to-antibody ratios (DAR) of 8 while maintaining monomeric integrity and avoiding aggregation-driven clearance. The hydrophilic PEG component (3 PEG units) in this linker counterbalances the hydrophobicity of many potent cytotoxic payloads, a common limitation in high-DAR ADC development. Conjugates bearing PEG of sufficient length demonstrate slower plasma clearance and wider therapeutic windows compared to conjugates with shorter PEGs or non-PEGylated controls [2]. This linker enables homogeneous DAR 8 conjugates with preserved pharmacokinetic properties, making it suitable for auristatin, maytansinoid, and other hydrophobic payload classes where aggregation at high DAR is a documented challenge [3].

ADC Candidates Requiring Extended Circulatory Stability and Minimized Premature Payload Release

For ADC programs where minimizing systemic payload release is paramount to the therapeutic index, MAC glucuronide linker-1 offers a stability profile consistent with the β-glucuronide linker class. β-glucuronide drug-linkers demonstrate extrapolated half-lives of 81 days in rat plasma, indicating negligible deconjugation during the typical ADC dosing interval [4]. This exceptional circulatory stability reduces the risk of dose-limiting toxicities associated with premature payload release. The linker's design, incorporating a glucuronide trigger that is stable in circulation but cleaved by lysosomal β-glucuronidase upon cellular internalization, ensures that the majority of the cytotoxic payload reaches the intended tumor target intact [5].

Programs Requiring Benchmarking Against Clinically Validated SGN-CD228A Linker Platform

MAC glucuronide linker-1 shares the core β-glucuronidase-cleavable scaffold with the linker platform used in SGN-CD228A, a clinically investigated ADC targeting CD228 (melanotransferrin) with DAR 8 MMAE conjugation [6]. In preclinical studies, the novel glucuronide linker in SGN-CD228A increased cellular retention of MMAE in vitro and conferred improved antitumor activity against melanoma cell lines both in vitro and in vivo compared to the valine-citrulline dipeptide linker [6]. SGN-CD228A demonstrated activity across melanoma, TNBC, and NSCLC cell line- and patient-derived xenograft models with heterogeneous antigen expression, and has advanced to Phase I clinical evaluation [7]. This clinical precedent provides procurement justification for MAC glucuronide linker-1 as a linker with a validated development pathway in human trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAC glucuronide linker-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.